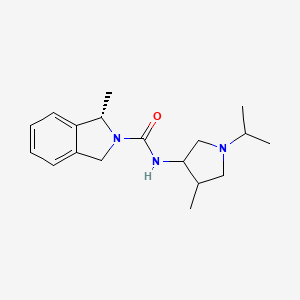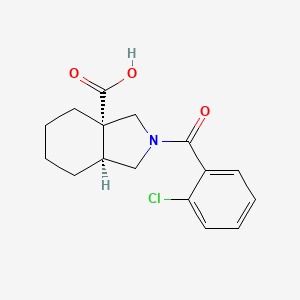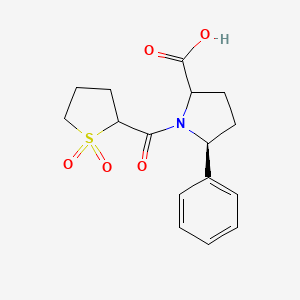![molecular formula C17H22F2N2O B7341745 1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea](/img/structure/B7341745.png)
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea, also known as DFEU, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFEU belongs to the class of cyclopropyl-containing compounds, which have been shown to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of 1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In viral infections, this compound has been shown to inhibit the viral replication by targeting the viral RNA polymerase. Furthermore, this compound has been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress-induced damage. Furthermore, this compound has been shown to reduce the expression of various pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea has several advantages for laboratory experiments, including its high purity and stability, which make it suitable for various biochemical and pharmacological assays. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its accessibility to researchers. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its application in certain research areas.
将来の方向性
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea has potential applications in various research areas, including cancer, viral infections, and neurological disorders. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Furthermore, the development of novel analogs of this compound may enhance its therapeutic potential and improve its pharmacokinetic properties. Finally, the evaluation of the safety and efficacy of this compound in preclinical and clinical trials is necessary to determine its potential as a therapeutic agent.
合成法
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea can be synthesized using a multi-step synthetic route, which involves the reaction of 2,2-difluorocyclopropylcarbinol with 2-methylphenylcyclobutanone to form the intermediate compound. The intermediate is then reacted with urea in the presence of a base to obtain this compound. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
科学的研究の応用
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea has been investigated for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. This compound has also been investigated for its antiviral properties, and it has been shown to inhibit the replication of the hepatitis C virus. Furthermore, this compound has been studied for its potential neuroprotective effects, and it has been shown to protect neurons from oxidative stress-induced damage.
特性
IUPAC Name |
1-[2-(2,2-difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O/c1-11-4-2-3-5-15(11)12-8-14(9-12)21-16(22)20-7-6-13-10-17(13,18)19/h2-5,12-14H,6-10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKMKQQILFNNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)NC(=O)NCCC3CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S)-N-[(1-ethylsulfanylcyclopropyl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341669.png)
![(2R,3R)-2-(1-ethylpyrazol-4-yl)-N-[(1-ethylsulfanylcyclopropyl)methyl]oxane-3-carboxamide](/img/structure/B7341672.png)
![(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7341678.png)
![1-[[1-[(1R,2R)-2-(3-chlorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]methyl]pyrrolidin-2-one](/img/structure/B7341690.png)
![(3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B7341714.png)
![N-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341720.png)
![(2R,4R)-1-acetyl-N-[[1-(cyclopropylmethyl)piperidin-3-yl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341725.png)
![(2R,4R)-1-acetyl-N-[(1-benzyl-4-methylpiperazin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341740.png)

![5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrido[3,4-b]pyrazine](/img/structure/B7341746.png)
![methyl 3-[[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B7341751.png)


![2-[4-[(3aR,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]phenoxy]acetic acid](/img/structure/B7341759.png)